REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:13])[CH2:3][CH2:4][NH:5][CH2:6][C:7]([CH3:12])([N+:9]([O-])=O)[CH3:8]>CO.[Ni].O>[CH3:13][N:2]([CH3:1])[CH2:3][CH2:4][NH:5][CH2:6][C:7]([CH3:8])([NH2:9])[CH3:12]
|
Name
|
N1,N1-dimethyl-N2-(2-methyl-2-nitropropyl)ethane-1,2-diamine
|
Quantity
|
23.2 mmol
|
Type
|
reactant
|
Smiles
|
CN(CCNCC(C)([N+](=O)[O-])C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the suspension stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
0.45 um PTFE, and concentrated in vacuo
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CN(CCNCC(C)(N)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |